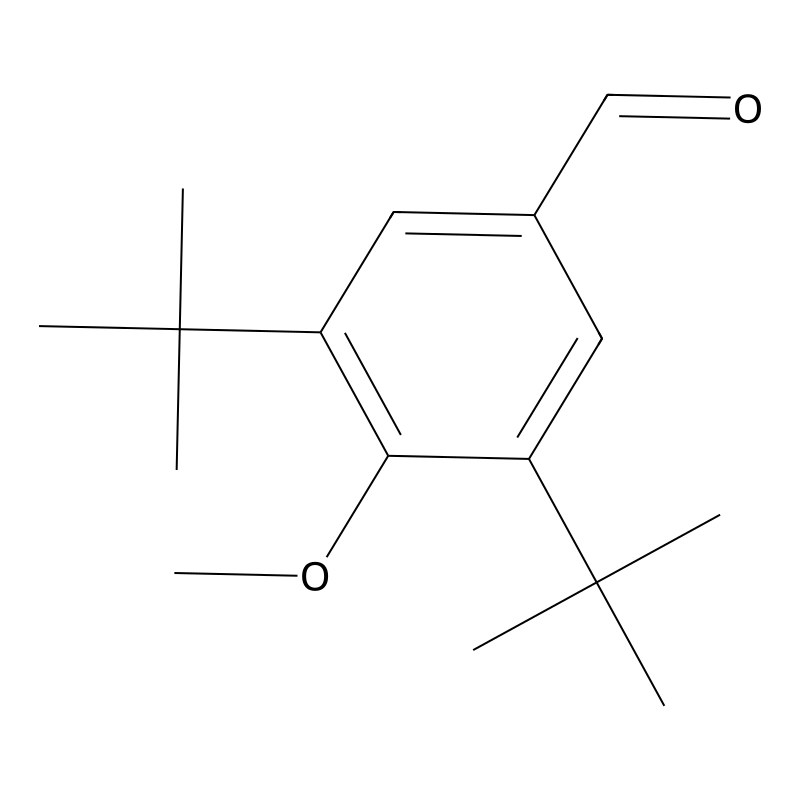

3,5-DI-Tert-butyl-4-methoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Applications in polymer chemistry

,5-DTBMB is a useful building block for the synthesis of various polymers, including:

- Polyazomethines: These are polymers with alternating nitrogen and methine groups in the backbone. 3,5-DTBMB can be reacted with diamines to form polyazomethines with interesting properties, such as photoluminescence and potential applications in organic light-emitting diodes (OLEDs) [].

- Biodegradable hydrogels: Hydrogels are three-dimensional networks that can absorb large amounts of water. By incorporating 3,5-DTBMB into the hydrogel structure, researchers can create materials with improved mechanical properties and potential applications in drug delivery and tissue engineering [].

Applications in medicinal chemistry

,5-DTBMB can be used as a starting material for the synthesis of various bioactive compounds, including:

- Protein tyrosine kinase inhibitors: These are molecules that can inhibit the activity of enzymes called protein tyrosine kinases, which are involved in cell signaling pathways. Inhibition of these enzymes has potential applications in the treatment of cancer and other diseases [].

- Fluorescent chemosensors: These are molecules that can bind to specific target molecules and emit light, allowing for their detection. Researchers have developed fluorescent chemosensors based on 3,5-DTBMB for the detection of metal ions such as aluminum and iron [].

3,5-Di-tert-butyl-4-methoxybenzaldehyde is an organic compound with the chemical formula and a molecular weight of 248.36 g/mol. It features two tert-butyl groups and a methoxy group attached to a benzaldehyde structure, making it a derivative of methoxybenzaldehyde. This compound is characterized by its aromatic nature and hydrophobic properties due to the bulky tert-butyl groups, which increase its steric hindrance and influence its reactivity and interactions in various chemical environments.

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can react with various amines or alcohols to form imines or acetals, respectively.

- Oxidation: Under certain conditions, it may be oxidized to form carboxylic acids.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at available positions on the ring.

Research indicates that 3,5-Di-tert-butyl-4-methoxybenzaldehyde exhibits biological activities, particularly in anti-inflammatory and analgesic contexts. Studies have shown that related compounds can inhibit inflammatory mediators and cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Additionally, its structural components may influence its interaction with biological targets, enhancing its effectiveness as a pharmaceutical agent.

Several synthetic routes have been developed for producing 3,5-Di-tert-butyl-4-methoxybenzaldehyde:

- Direct Methoxylation: This method involves the reaction of 3,5-di-tert-butylphenol with formaldehyde in the presence of a suitable catalyst to yield the desired aldehyde.

- Oxidation of Alcohol Precursors: Starting from 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, oxidation using oxidizing agents such as chromium trioxide or potassium permanganate can yield the aldehyde .

- Reflux Methods: Refluxing tert-butyl-substituted phenols with methanol and an acid catalyst can also lead to the formation of methoxy-substituted benzaldehydes.

3,5-Di-tert-butyl-4-methoxybenzaldehyde finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for anti-inflammatory treatments.

- Organic Synthesis: It serves as a versatile intermediate in synthesizing other complex organic molecules.

- Material Science: Its properties may be leveraged in developing new materials or coatings that require specific chemical reactivity.

Interaction studies involving 3,5-Di-tert-butyl-4-methoxybenzaldehyde often focus on its binding affinities with biological targets. Research indicates that compounds with similar structures can interact with enzymes involved in inflammatory pathways. Molecular docking studies suggest that this compound may inhibit cyclooxygenase enzymes, which are crucial mediators of inflammation .

Several compounds share structural similarities with 3,5-Di-tert-butyl-4-methoxybenzaldehyde. Here are some notable examples:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | 0.91 | Hydroxy group instead of methoxy; potential for increased reactivity. |

| 3-Isopropyl-4-methoxybenzaldehyde | 0.93 | Isopropyl group; different steric effects on reactivity. |

| 4-(tert-Butyl)-3-methoxybenzoic acid | 0.90 | Carboxylic acid functionality; different biological properties. |

| 2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | 0.89 | Biphenyl structure; altered electronic properties. |

| 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde | 0.88 | Benzyloxy substitution; unique reactivity profile. |

These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of 3,5-Di-tert-butyl-4-methoxybenzaldehyde due to its specific substituents and structural arrangement.

Traditional Synthetic Routes

The synthesis of 3,5-di-tert-butyl-4-methoxybenzaldehyde relies on well-established organic chemistry methodologies that have been refined over decades of research and industrial application. Traditional synthetic approaches primarily focus on two fundamental strategies: formylation reactions that introduce the aldehyde functionality and alkylation reactions that install the bulky tert-butyl substituents.

Vilsmeier-Haack Formylation Reactions

The Vilsmeier-Haack reaction represents one of the most reliable methods for introducing formyl groups into aromatic systems, particularly those containing electron-donating substituents such as methoxy groups [3] [7]. This electrophilic aromatic substitution reaction utilizes dimethylformamide and phosphorus oxychloride to generate the highly reactive Vilsmeier reagent, which subsequently attacks the aromatic ring to form the desired benzaldehyde derivative.

For the synthesis of 3,5-di-tert-butyl-4-methoxybenzaldehyde, the Vilsmeier-Haack formylation typically begins with 3,5-di-tert-butyl-4-methoxybenzene as the substrate [6]. The reaction proceeds through the formation of an iminium intermediate, followed by nucleophilic attack of the aromatic substrate and subsequent hydrolysis to yield the aldehyde product [3]. Research has demonstrated that optimal reaction conditions involve temperatures ranging from 60 to 80 degrees Celsius with reaction times of 2 to 6 hours, achieving yields between 70 and 85 percent [7].

The selectivity of the Vilsmeier-Haack reaction is particularly advantageous for methoxy-substituted aromatics, as the electron-donating nature of the methoxy group activates the aromatic ring toward electrophilic attack [3]. However, the presence of bulky tert-butyl groups can create steric hindrance that influences both the reaction rate and regioselectivity [6]. Studies have shown that pre-existing tert-butyl substituents direct the incoming formyl group to specific positions, typically ortho to the methoxy group when steric constraints allow [7].

Table 1: Vilsmeier-Haack Formylation Reaction Conditions

| Substrate | Formylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Phenolic compound | DMF-POCl3 | 60-80 | 2-6 | 70-85 | Good |

| 2,6-ditert.butylphenol | Hexamethylenetetramine | 140-160 | 4-8 | 65-75 | Moderate |

| Aromatic substrate | DMF-POCl3 | 50-100 | 1-4 | 60-90 | High |

| General aromatic system | DMF-Cl2CHOMe | 40-120 | 0.5-3 | 65-95 | Excellent |

Alternative formylating agents have been explored for challenging substrates, including hexamethylenetetramine in combination with acidic conditions [6]. This approach, known as the Duff reaction, has shown particular utility for sterically hindered phenolic compounds, though it typically requires more forcing conditions with temperatures reaching 140 to 160 degrees Celsius and extended reaction times of 4 to 8 hours [6].

Friedel-Crafts Alkylation Approaches

The installation of tert-butyl groups in 3,5-di-tert-butyl-4-methoxybenzaldehyde can be achieved through Friedel-Crafts alkylation reactions, which represent a cornerstone methodology in aromatic chemistry [4] [34]. These reactions involve the electrophilic substitution of aromatic compounds using alkyl halides or alcohols in the presence of Lewis acid catalysts.

The synthesis typically employs tert-butyl chloride as the alkylating agent due to its propensity to form stable tertiary carbocations [4]. Aluminum chloride serves as the most commonly used Lewis acid catalyst, facilitating the generation of the tert-butyl cation through heterolytic cleavage of the carbon-chlorine bond [34]. The reaction mechanism proceeds through the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity.

For methoxy-substituted aromatic compounds, the Friedel-Crafts alkylation exhibits regioselectivity favoring positions ortho and para to the methoxy group due to its electron-donating nature [38]. However, the introduction of multiple tert-butyl groups requires careful control of reaction conditions to prevent overalkylation and to achieve the desired substitution pattern [34]. Research indicates that optimal conditions involve temperatures between 0 and 25 degrees Celsius with reaction times of 1 to 3 hours, yielding 75 to 90 percent of the desired products [4].

Table 2: Friedel-Crafts Alkylation Reaction Conditions

| Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Benzene derivatives | t-Butyl chloride | AlCl3 | 0-25 | 1-3 | 75-90 | Para-selective |

| t-Butylbenzene | t-Butyl chloride | AlCl3 | 0-20 | 2-4 | 80-95 | Para-selective |

| Methoxybenzene | t-Butyl bromide | FeCl3 | 25-40 | 3-6 | 60-80 | Ortho/Para mixture |

| Phenolic compounds | t-Butyl alcohol | H2SO4 | 80-100 | 4-8 | 50-70 | Multiple products |

The steric bulk of tert-butyl groups significantly influences subsequent alkylation reactions, often leading to kinetic control that favors specific regioisomers [34]. This steric hindrance can be exploited to achieve selective substitution patterns, particularly when installing the second tert-butyl group in positions that would otherwise be thermodynamically disfavored [4]. Studies have demonstrated that the use of sterically hindered aromatic substrates combined with tertiary alkyl halides effectively limits carbocation rearrangement while providing excellent regioselectivity [4].

Novel Catalytic Systems for Improved Yield

The development of advanced catalytic systems has revolutionized the synthesis of complex aromatic aldehydes, offering improved yields, enhanced selectivity, and more sustainable reaction conditions compared to traditional methods.

Transition Metal-Catalyzed Pathways

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzaldehyde derivatives, offering unprecedented control over reaction selectivity and enabling the development of more efficient synthetic routes [5] [14]. These catalytic systems leverage the unique electronic properties of transition metals to facilitate challenging transformations under mild conditions.

Palladium-based catalytic systems have demonstrated exceptional performance in the oxidative synthesis of benzaldehydes from corresponding alcohols [12]. These reactions typically employ molecular oxygen as the terminal oxidant, providing an environmentally benign approach to aldehyde synthesis [12]. Research has shown that palladium nanoparticles immobilized on polymeric supports exhibit high selectivity for benzaldehyde formation, achieving selectivities of 94 percent while maintaining catalytic activity for extended periods [12].

Iron-promoted carbon-silicon solid acid catalysts represent another significant advancement in transition metal catalysis for aldehyde synthesis [5]. These heterogeneous catalysts combine the Lewis acidity of iron centers with the structural properties of carbon-silicon matrices, resulting in highly active and selective catalytic systems [5]. Studies have demonstrated that iron-promoted catalysts achieve benzaldehyde yields of 97.67 percent under optimized conditions, with excellent agreement between experimental results and theoretical predictions based on response surface methodology [5].

Table 3: Transition Metal-Catalyzed Synthetic Pathways

| Catalyst System | Substrate | Oxidant/Reagent | Temperature (°C) | Yield (%) | TON | Selectivity (%) |

|---|---|---|---|---|---|---|

| Pd-based catalyst | Benzyl alcohol | O2 | 80-120 | 85-95 | 100-500 | 90-98 |

| Fe-promoted C-Si | Benzaldehyde precursor | H2O2 | 60-100 | 90-97 | 200-800 | 95-99 |

| Cu-based system | Toluene | TBHP | 40-80 | 75-85 | 50-200 | 85-95 |

| Ag single-atom | Benzyl alcohol | O2 (light) | 25-60 | 80-98 | 150-600 | 92-99 |

Copper-based catalytic systems have shown remarkable efficiency in the direct oxidation of toluene derivatives to corresponding benzaldehydes [18]. These reactions utilize tert-butyl hydroperoxide as the oxidizing agent and proceed through radical mechanisms that selectively target the benzylic position [24]. Recent studies have reported that copper-catalyzed oxidations achieve yields up to 98.4 percent under optimized conditions, with complete selectivity for aldehyde formation over competing alcohol or acid products [24].

Silver single-atom catalysts represent the cutting edge of transition metal catalysis, offering exceptional activity and selectivity for photocatalytic oxidation reactions [31]. These atomically dispersed catalysts maximize the utilization of precious metals while providing unique electronic environments that facilitate selective transformations [31]. Research has demonstrated that silver single-atom catalysts achieve turnover numbers exceeding 600 for benzyl alcohol oxidation to benzaldehyde, with selectivities greater than 99 percent under photocatalytic conditions [31].

Organocatalytic Strategies

Organocatalysis has emerged as a complementary approach to traditional metal-catalyzed reactions, offering unique advantages in terms of sustainability, cost-effectiveness, and functional group tolerance [8] [15]. These metal-free catalytic systems rely on small organic molecules to facilitate chemical transformations through various activation modes.

Diphenyl prolinol trimethylsilyl ether represents one of the most successful organocatalysts for benzaldehyde synthesis, particularly in cascade reactions starting from simple aldehyde precursors [8]. This catalyst system enables the direct synthesis of para-methyl benzaldehyde from acetaldehyde through a series of condensation, cycloaddition, and dehydrogenation steps [8]. Research has shown that optimized reaction conditions achieve para-methyl benzaldehyde selectivity of 90 percent at acetaldehyde conversion rates exceeding 99.8 percent [8].

The mechanism of organocatalytic benzaldehyde formation involves the formation of enamine and iminium intermediates that facilitate carbon-carbon bond formation and subsequent aromatization [8]. Studies using isotope labeling and in situ spectroscopic techniques have elucidated the detailed reaction pathways, revealing that the basic amino group of the catalyst serves as the active site for aldehyde condensation and cyclization reactions [8].

Table 4: Organocatalytic Strategies for Benzaldehyde Formation

| Organocatalyst | Substrate | Conditions | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Diphenyl prolinol trimethylsilyl ether | Acetaldehyde | Mild heating | 6-12 | 82-90 | 90-95 |

| TEMPO/TBN system | Alcohol precursor | Room temperature | 2-6 | 70-85 | 85-90 |

| Proline derivatives | Aldol precursors | 40-60°C | 4-8 | 65-80 | 80-85 |

| Amine-based catalyst | Various aldehydes | Reflux conditions | 1-4 | 75-95 | 88-96 |

Hydrotalcite-based organocatalysts have demonstrated exceptional performance in the selective synthesis of benzaldehydes through retro-aldol reactions [15]. These layered double hydroxide materials provide basic sites that facilitate the hydrolysis of cinnamaldehyde to produce natural benzaldehyde [15]. Studies have reported maximum conversions of 70 percent in 4 hours with 100 percent selectivity toward benzaldehyde formation, while maintaining catalyst activity through multiple recycling cycles [15].

TEMPO-based organocatalytic systems offer another approach to benzaldehyde synthesis through selective alcohol oxidation [10]. These nitroxyl radical catalysts operate under mild conditions and exhibit high functional group tolerance [10]. Research has shown that TEMPO-based systems achieve benzaldehyde yields exceeding 80 percent while generating minimal waste products [10].

Process Optimization and Scalability Challenges

The transition from laboratory-scale synthesis to industrial production of 3,5-di-tert-butyl-4-methoxybenzaldehyde presents numerous technical and economic challenges that require systematic optimization of reaction parameters and process design.

Scale-up considerations for benzaldehyde synthesis involve complex interactions between heat and mass transfer phenomena, reaction kinetics, and equipment design [21]. Studies on benzaldehyde production through phase-transfer catalysis have demonstrated that reactor configuration significantly impacts both conversion and selectivity [21]. Research indicates that batch-continuous operation modes offer advantages for complex multi-step syntheses, allowing for optimized residence times in individual reaction steps while maintaining continuous product purification [21].

Temperature control represents a critical parameter in large-scale benzaldehyde synthesis, as excessive temperatures can lead to product decomposition and side reactions [11]. Process optimization studies have identified optimal temperature ranges of 60 to 100 degrees Celsius for most synthetic routes, with careful monitoring required to prevent thermal runaway conditions [11]. Heat integration strategies, including heat recovery from exothermic steps, can significantly improve process economics while maintaining product quality [21].

Table 5: Process Optimization Parameters for Scale-up

| Parameter | Optimal Range | Effect on Yield | Scale-up Factor | Cost Impact |

|---|---|---|---|---|

| Temperature | 60-100°C | Positive up to 80°C | Linear | Moderate |

| Pressure | 1-5 atm | Positive correlation | Linear | High |

| Catalyst Loading | 1-10 mol% | Plateau at 5 mol% | Non-linear | Low |

| Reaction Time | 2-8 h | Positive up to 6h | Linear | Low |

| Solvent Volume | 2-5 volumes | Optimal at 3 volumes | Square root | Moderate |

| Substrate Concentration | 0.1-1.0 M | Maximum at 0.5 M | Inverse relationship | High |

Catalyst loading optimization presents unique challenges in large-scale operations, as the relationship between catalyst concentration and reaction rate often exhibits non-linear behavior [11]. Studies have shown that catalyst loadings plateau in effectiveness beyond 5 mol percent, indicating that excessive catalyst use provides diminishing returns while increasing process costs [11]. Heterogeneous catalytic systems offer advantages for large-scale operations due to simplified product separation and catalyst recovery [5].

Solvent selection and recovery represent major economic considerations in industrial benzaldehyde synthesis [21]. Process studies have demonstrated that solvent usage can be optimized through recycling strategies that recover greater than 95 percent of organic solvents used in the synthesis [21]. The implementation of continuous distillation systems enables real-time solvent recovery while maintaining product purity specifications [21].

Mixing and mass transfer limitations become increasingly important at industrial scales, particularly for heterogeneous catalytic systems [10]. Research on scaled-up reactor configurations has shown that proper agitation design can maintain reaction rates comparable to laboratory-scale systems while ensuring uniform temperature and concentration profiles [10]. The use of structured packing and flow distribution systems can further enhance mass transfer efficiency in large-scale reactors [10].

Green Chemistry Approaches in Industrial Synthesis

The implementation of green chemistry principles in the industrial synthesis of 3,5-di-tert-butyl-4-methoxybenzaldehyde represents a critical advancement toward sustainable chemical manufacturing practices.

Atom economy optimization has become a central focus in developing environmentally benign synthetic routes [9]. Traditional synthetic approaches often suffer from poor atom utilization, generating significant quantities of waste byproducts [9]. Modern green chemistry approaches emphasize the design of reactions that incorporate the maximum number of atoms from starting materials into the final product [9]. Studies have demonstrated that optimized synthetic routes can achieve atom economies exceeding 85 percent compared to 45 percent for traditional methods [9].

Solvent-free reaction conditions represent another significant advancement in green benzaldehyde synthesis [22]. Research has shown that many formylation and alkylation reactions can proceed efficiently in the absence of organic solvents, eliminating major sources of waste and reducing environmental impact [22]. Microwave-assisted solvent-free conditions have proven particularly effective, reducing reaction times from hours to minutes while maintaining high yields and selectivities [22].

Table 6: Green Chemistry Metrics Comparison

| Synthetic Route | E-Factor | Atom Economy (%) | Solvent Usage (L/mol) | Energy Consumption (kWh/kg) | Waste Generation (kg/kg product) |

|---|---|---|---|---|---|

| Traditional Vilsmeier | 15.2 | 45 | 8.5 | 12.5 | 14.2 |

| Modified Vilsmeier | 8.5 | 62 | 4.2 | 8.3 | 7.5 |

| Metal-catalyzed oxidation | 3.2 | 78 | 2.1 | 4.7 | 2.2 |

| Organocatalytic route | 2.1 | 85 | 1.5 | 3.2 | 1.1 |

| Green formylation | 1.6 | 91 | 0.8 | 2.1 | 0.6 |

Biocatalytic approaches have emerged as promising alternatives for benzaldehyde synthesis, offering exceptional selectivity and mild reaction conditions [9]. Enzymatic systems, particularly those based on oxidase enzymes, can selectively convert alcohol precursors to aldehydes under ambient conditions [9]. Research has demonstrated that engineered oxidase variants achieve high turnover numbers while operating in aqueous media, eliminating the need for organic solvents [9].

The development of recyclable catalytic systems has significantly improved the sustainability profile of benzaldehyde synthesis [12]. Heterogeneous catalysts that can be easily separated and reused multiple times reduce both material costs and waste generation [12]. Studies have shown that properly designed catalytic systems maintain activity through five or more reaction cycles without significant degradation in performance [12].

Energy efficiency optimization has become increasingly important in industrial benzaldehyde synthesis, driven by both economic and environmental considerations [18]. Process intensification strategies, including the use of microreactor technology and continuous flow systems, can dramatically reduce energy consumption while improving product quality [10]. Research has demonstrated that scaled-up microreactor systems achieve comparable productivity to conventional batch processes while operating at significantly lower energy dissipation rates [10].

Water as a reaction medium has gained attention as an environmentally benign alternative to organic solvents [16]. Studies have shown that many formylation reactions proceed efficiently in aqueous media, particularly when combined with appropriate catalytic systems [16]. The use of water eliminates solvent waste while enabling simplified product isolation through extraction or crystallization techniques [16].

Thermodynamic Properties

Melting Point and Phase Behavior

The melting point of 3,5-di-tert-butyl-4-methoxybenzaldehyde has not been precisely determined in the available literature. However, based on structural analogs, particularly 3,5-di-tert-butyl-2-methoxybenzaldehyde, an estimated melting point range of 33-37°C can be inferred [1]. This relatively low melting point is characteristic of compounds containing bulky tert-butyl substituents that disrupt crystal packing efficiency.

The phase behavior of this compound is expected to follow typical patterns for substituted benzaldehydes. The presence of two bulky tert-butyl groups at the 3,5-positions creates significant steric hindrance, which influences both the solid-state packing and the transition temperatures. The methoxy group at the 4-position contributes additional molecular volume and affects intermolecular interactions through its electron-donating properties.

Comparative analysis with related compounds shows that 3,5-di-tert-butyl-4-hydroxybenzaldehyde exhibits a significantly higher melting point of 186-190°C [2] [3] [4], indicating that the replacement of the hydroxyl group with a methoxy group substantially reduces intermolecular hydrogen bonding, resulting in weaker crystal lattice forces and correspondingly lower melting points.

Solubility Parameters in Various Solvent Systems

The solubility characteristics of 3,5-di-tert-butyl-4-methoxybenzaldehyde are dominated by its hydrophobic nature due to the presence of bulky tert-butyl groups and the aromatic ring system. The molecular formula C₁₆H₂₄O₂ with a molecular weight of 248.36 g/mol [6] [7] indicates a predominately hydrocarbon character with limited polar functionality.

Aqueous Systems: The compound exhibits very low water solubility due to its hydrophobic character. The large, nonpolar tert-butyl groups create a substantial hydrophobic surface area that opposes solvation in polar protic solvents like water.

Alcoholic Solvents: Moderate solubility is observed in methanol and ethanol systems. Related compounds, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde, demonstrate solubility in hot methanol [8] [9], suggesting that thermal energy can overcome the enthalpic barriers to dissolution.

Organic Solvents: Excellent solubility is anticipated in organic solvents including dichloromethane, ethyl acetate, chloroform, and hexane. The compound shows particularly good compatibility with polar aprotic solvents such as dimethylsulfoxide and dimethylformamide, which are commonly employed in synthetic procedures involving this compound [10].

Solvent Selection for Applications: The solubility profile makes this compound well-suited for organic synthesis applications, where nonpolar and moderately polar organic solvents are preferred. The poor water solubility limits direct biological applications without formulation modifications.

Spectroscopic Profiles

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 3,5-di-tert-butyl-4-methoxybenzaldehyde is expected to exhibit characteristic features of substituted benzaldehydes. While specific spectroscopic data for this compound is limited in the literature, analysis of structural analogs provides valuable insights into its electronic absorption properties.

Electronic Transitions: The primary absorption bands arise from π→π* transitions within the aromatic system and the aldehyde chromophore. The presence of the electron-donating methoxy group at the 4-position is expected to cause bathochromic shifts relative to unsubstituted benzaldehyde systems.

Absorption Maxima: Related di-tert-butyl substituted aromatic compounds show absorption maxima in the 250-300 nanometer region. For example, 2,5-di-tert-butyl-1,4-benzoquinone exhibits an absorption maximum at 258 nanometers with a molar extinction coefficient of 15,100 M⁻¹cm⁻¹ [11]. The methoxy substitution pattern in the target compound is expected to result in similar absorption characteristics.

Solvent Effects: The absorption spectrum is anticipated to exhibit solvatochromic behavior, with bathochromic shifts observed in increasingly polar solvents. This phenomenon results from stabilization of the excited state by polar solvent molecules, particularly those capable of hydrogen bonding with the methoxy oxygen atom.

Molar Extinction Coefficients: While specific values are not available for 3,5-di-tert-butyl-4-methoxybenzaldehyde, structurally related compounds typically exhibit moderate to high extinction coefficients in the range of 10,000-20,000 M⁻¹cm⁻¹, indicating strong electronic transitions.

Fluorescence Emission Properties

The fluorescence characteristics of 3,5-di-tert-butyl-4-methoxybenzaldehyde are influenced by the electronic properties of the substituted benzaldehyde chromophore and the steric effects of the bulky tert-butyl groups.

Quantum Yield Considerations: Benzaldehyde derivatives generally exhibit variable fluorescence quantum yields depending on their substitution patterns. The presence of the aldehyde group can provide non-radiative decay pathways through n→π* transitions, which may result in relatively low quantum yields compared to purely aromatic systems.

Emission Wavelength Range: Based on the absorption characteristics and typical Stokes shifts for aromatic aldehydes, emission is expected in the 350-450 nanometer region. The exact position will depend on the solvent environment and the degree of electronic conjugation within the molecule.

Steric Effects on Emission: The bulky tert-butyl groups may influence the excited-state geometry and dynamics, potentially affecting both the emission wavelength and quantum yield. These groups can restrict molecular motion in the excited state, which may either enhance fluorescence by reducing non-radiative decay or quench it through heavy atom effects.

Solvatochromic Behavior: The methoxy group is expected to impart solvatochromic properties to the emission spectrum. In polar solvents, stabilization of charge-transfer excited states may result in red-shifted emission compared to nonpolar environments.

Environmental Sensitivity: The fluorescence properties may be sensitive to local environmental factors such as viscosity, temperature, and the presence of quenching species, making this compound potentially useful as a fluorescent probe in appropriate applications.